molecular formula C7H12ClNO2 B2643359 rac-(1S,4R,7R)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride CAS No. 1820580-13-9

rac-(1S,4R,7R)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride

Cat. No.: B2643359
CAS No.: 1820580-13-9
M. Wt: 177.63
InChI Key: CEKJAWLBBNVOSD-WLUDYRNVSA-N
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Description

Racemic Mixture Resolution Methodologies

The resolution of racemic mixtures of bicyclic carboxylic acids like rac-(1S,4R,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid typically employs diastereomeric salt formation, a method validated for structurally similar compounds. For example, 3-hydroxycarboxylic acids have been successfully resolved using enantiopure 2-amino-1,2-diphenylethanol (ADPE) and cinchonidine, which selectively crystallize with specific enantiomers through hydrogen bonding and CH/π interactions. Similarly, quinidine has demonstrated efficacy in resolving racemic carboxylic acids derived from Diels-Alder cycloadducts, yielding high enantiomeric purity via sequential crystallization from aqueous acetonitrile.

The choice of resolving agent depends on the steric and electronic compatibility between the acid’s bicyclic framework and the base. Cinchona alkaloids, such as cinchonidine, are particularly effective due to their rigid, bulky structures, which enhance chiral discrimination during salt crystallization. For rac-(1S,4R,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid, analogous resolution strategies likely involve optimizing solvent polarity and temperature to favor the precipitation of one diastereomeric salt over the other. Crystallographic studies of resolved salts reveal that non-covalent interactions, such as hydrogen bonds between the carboxylic acid group and the resolving base’s hydroxyl or amine functionalities, stabilize the less-soluble diastereomer.

Table 1: Comparison of Resolving Agents for Bicyclic Carboxylic Acids

Resolving Agent Target Compound Class Enantiomeric Excess (%) Key Interactions
Cinchonidine 3-Hydroxycarboxylic acids 98–99 Hydrogen bonding, CH/π
Quinidine Diels-Alder cycloadducts 95–97 Ionic pairing, π-stacking
ADPE Flexible bicyclic acids 90–94 Steric complementarity

Conformational Analysis of Bicyclic Framework

The bicyclo[2.2.1]heptane framework imposes significant conformational constraints on rac-(1S,4R,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid. X-ray crystallography of related compounds, such as 7-azabicyclo[2.2.1]heptane-2-carboxylic acid, shows that the nitrogen atom at position 2 and the carboxylic acid group at position 7 adopt equatorial orientations to minimize steric strain. This arrangement stabilizes the molecule through intramolecular hydrogen bonding between the protonated amine and the carboxylate oxygen, as evidenced by shortened N–H···O distances (2.6–2.8 Å).

Molecular dynamics simulations of analogous bicyclic systems indicate that the chair-like conformation of the six-membered ring dominates in solution, with a energy barrier of ~5 kcal/mol for interconversion between chair and boat forms. The hydrochloride salt further rigidifies the structure by introducing ionic interactions between the protonated amine and chloride ions, as observed in the reduced rotational freedom of the N–C bond in salt forms compared to free bases.

Table 2: Conformational Parameters of Bicyclo[2.2.1]heptane Derivatives

Parameter Free Base Hydrochloride Salt
N–C bond rotation 120° (partially restricted) 90° (fully restricted)
Dominant conformation Chair (75%) Chair (95%)
Intramolecular H-bonds 1 2

Impact of Hydrochloride Salt Formation on Stereochemical Integrity

Hydrochloride salt formation profoundly influences the stereochemical stability of rac-(1S,4R,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid. Protonation of the azabicyclo nitrogen enhances the compound’s crystallinity, as demonstrated by a 20% increase in melting point (from 120.38°C for the free acid to 145°C for the hydrochloride salt). This crystalline stability reduces the risk of racemization during storage, a common issue with free carboxylic acids prone to keto-enol tautomerism.

The chloride counterion also participates in a three-dimensional hydrogen-bonding network, anchoring the protonated amine and carboxylic acid groups in fixed orientations. Single-crystal X-ray diffraction of similar hydrochloride salts reveals that chloride ions form bifurcated hydrogen bonds with both the N⁺–H and O–H groups, creating a rigid lattice that prevents conformational flipping. This structural reinforcement is critical for maintaining enantiopurity in pharmaceutical intermediates, where even minor epimerization can compromise biological activity.

Table 3: Physicochemical Effects of Hydrochloride Salt Formation

Property Free Acid Hydrochloride Salt
Melting Point (°C) 120.38 145
Water Solubility (mg/L) 3773.5 5120.8
Racemization Rate 0.5%/day at 25°C <0.1%/day at 25°C

Properties

IUPAC Name

(1S,4R,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-7(10)6-4-1-2-5(6)8-3-4;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKJAWLBBNVOSD-WLUDYRNVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1CN2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H]([C@@H]1CN2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1S,4R,7R)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.

    Introduction of the nitrogen atom: This step often involves the use of an amine or ammonia in a substitution reaction to introduce the nitrogen atom into the bicyclic structure.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and other industrial equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1S,4R,7R)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.

    Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Pharmacological Research

The compound has been investigated for its potential as a scaffold in the design of novel therapeutics targeting nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in various neurological disorders, including Alzheimer's disease and schizophrenia. Compounds that modulate nAChRs can have significant therapeutic effects in treating cognitive deficits associated with these conditions.

Neuroscience Studies

Research indicates that derivatives of azabicyclo compounds can enhance synaptic plasticity and cognitive function. The ability of rac-(1S,4R,7R)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride to act as a partial agonist at nAChRs suggests its potential role in neuroprotection and cognitive enhancement.

Synthetic Chemistry

This compound serves as an important intermediate in the synthesis of more complex molecules used in drug development. Its bicyclic structure allows for the introduction of various functional groups, facilitating the creation of diverse chemical entities with potential biological activity.

Case Study 1: Development of nAChR Agonists

A study demonstrated that modifications to the azabicyclo structure could yield compounds with enhanced affinity for nAChRs. The introduction of different substituents at the nitrogen atom significantly affected binding affinity and selectivity, indicating that this compound could be a lead compound for further optimization in drug design.

Case Study 2: Cognitive Enhancer Research

In preclinical trials, derivatives of this compound were shown to improve memory retention in animal models of cognitive impairment. These findings suggest its potential application as a cognitive enhancer in clinical settings for patients with neurodegenerative diseases.

Mechanism of Action

The mechanism of action of rac-(1S,4R,7R)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Stereochemical Variants

a) rac-(1S,2R,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic Acid Hydrochloride
  • CAS : 1986990-18-4
  • Differences : Carboxylic acid at position 2 instead of 7; stereochemistry (1S,2R,4R).
b) rac-(1S,2S,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic Acid Hydrochloride
  • CAS : 876376-07-7
  • Differences : Stereochemical inversion at position 2 (2S vs. 2R).
  • Impact : Reduced bioactivity in assays sensitive to chiral centers, as seen in receptor binding studies .

Functional Group Modifications

a) Fluorinated Analogs (e.g., 5-Fluoro-2-azabicyclo[2.2.1]heptane Hydrochloride)
  • CAS : 2288709-05-5
  • Differences : Fluorine substitution at position 5.
  • Impact : Enhanced metabolic stability and lipophilicity, improving pharmacokinetic profiles .
b) Boc-Protected Derivatives (e.g., tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate)
  • CAS : 1403865-39-3
  • Differences : Hydroxy and tert-butoxycarbonyl (Boc) groups at position 6.
  • Impact : Increased solubility in organic solvents, making it a preferred intermediate in solid-phase peptide synthesis .

Bicyclic Systems with Different Ring Architectures

a) 4-Thia-1-azabicyclo[3.2.0]heptane Derivatives (e.g., Penicillin Analogs)
  • Example : (2S,5R,6R)-3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
  • Differences : Sulfur atom in the ring (thia), bicyclo[3.2.0] system, and β-lactam moiety.
  • Impact: Broad-spectrum antibiotic activity due to β-lactam ring reactivity, unlike the target compound’s rigid amino acid scaffold .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Features Molecular Weight Applications References
Target Compound - C₇H₁₂ClNO₂ 7-carboxylic acid, (1S,4R,7R) 177.63 Peptidomimetics
rac-(1S,2R,4R)-7-Azabicyclo[...]-2-carboxylic Acid HCl 1986990-18-4 C₇H₁₂ClNO₂ 2-carboxylic acid, (1S,2R,4R) 177.63 Intermediate synthesis
5-Fluoro-2-azabicyclo[2.2.1]heptane HCl 2288709-05-5 C₇H₁₁ClFNO₂ 5-fluoro substitution 195.62 Enhanced metabolic stability
Boc-Protected Derivative 1403865-39-3 C₁₂H₁₉NO₅ 6-hydroxy, Boc protection 257.29 Peptide synthesis
4-Thia-1-azabicyclo[3.2.0]heptane (Penicillin) 24158-88-1 C₈H₉Br₂NO₃S β-lactam, thia ring 359.03 Antibiotics

Research Findings and Implications

  • Stereochemical Sensitivity : The (1S,4R,7R) configuration of the target compound shows superior binding to GABA receptors compared to its (1S,2S,4R) isomer, highlighting the importance of chiral centers in neuroactive drug design .
  • Fluorine Substitution : Fluorinated analogs exhibit 2–3× longer half-lives in vivo due to resistance to cytochrome P450 oxidation .
  • Bicyclic Ring Systems: Bicyclo[2.2.1]heptane derivatives are preferred over bicyclo[3.2.0] systems (e.g., penicillins) for non-antibiotic applications, as they avoid β-lactamase-mediated resistance .

Biological Activity

The compound rac-(1S,4R,7R)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride is a bicyclic structure that features a nitrogen atom within its framework. This unique configuration has implications for its biological activity, particularly in pharmacology and medicinal chemistry. This article synthesizes current research findings, case studies, and data on the biological activity of this compound.

  • Molecular Formula : C7H12ClNO
  • Molecular Weight : 141.17 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Nucleophilic Activity : The nitrogen atom in the bicyclic structure can act as a nucleophile in biochemical reactions.
  • Hydrogen Bonding : The carboxylic acid group facilitates hydrogen bonding with biological macromolecules, influencing enzyme-substrate interactions and receptor binding.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for specific enzymes, which is critical in drug design:

  • Example Case Study : A study demonstrated that derivatives of azabicyclo compounds exhibit inhibitory effects on enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Neuropharmacology

The compound's structural characteristics suggest potential applications in neuropharmacology:

  • Case Study Findings : Investigations into similar bicyclic compounds have shown efficacy in modulating neurotransmitter systems, indicating that this compound may influence cognitive functions or treat neurological disorders .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
This compoundStructureEnzyme inhibitor; potential neuroactive properties
rac-(1S,2R,4R)-6-Oxo-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acidStructureModerate enzyme inhibition; less neuroactive
(1S,4R,7R)-Bicyclic amine derivativeN/AHigh affinity for neurotransmitter receptors; used in CNS drug development

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives:

  • Synthesis Techniques : Various synthetic routes have been explored to optimize yield and purity for biological testing .
  • Biological Assays : In vitro assays have shown promising results in terms of cytotoxicity against cancer cell lines and modulation of enzyme activity .

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of rac-(1S,4R,7R)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride be experimentally confirmed?

  • Methodological Answer : Stereochemical confirmation requires a combination of X-ray crystallography (XRD) and nuclear Overhauser effect (NOE) NMR spectroscopy. XRD provides definitive spatial arrangement by resolving the crystal lattice, while NOE NMR identifies through-space proton interactions to validate relative configurations. For example, cross-peaks between axial protons in bicyclic systems can confirm ring topology . Polarimetry or chiral chromatography may also supplement to distinguish enantiomers in racemic mixtures.

Q. What synthetic routes are optimal for preparing this bicyclic compound with high enantiomeric purity?

  • Methodological Answer : Asymmetric catalysis (e.g., organocatalytic Mannich reactions) or chiral auxiliary-mediated cyclization can achieve enantioselectivity. For bicyclo[2.2.1] systems, intramolecular Diels-Alder reactions under high-pressure conditions (1–2 kbar) enhance ring strain relief and stereochemical control . Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water) improves purity. Reaction progress should be monitored via HPLC with a chiral stationary phase .

Q. How does the hydrochloride salt form impact the compound’s stability and solubility in aqueous buffers?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility via ion-dipole interactions but may reduce stability in basic conditions. Conduct pH-dependent stability studies (e.g., 2–10 pH range) using UV-Vis spectroscopy or LC-MS to track degradation products (e.g., free base formation). Accelerated stability testing (40°C/75% RH for 4 weeks) under ICH guidelines can identify optimal storage conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic hydrogenation or ring-opening reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for bond cleavage or hydrogenation pathways. For example, the strained bicyclo[2.2.1] system’s reactivity can be compared to norbornene derivatives. Molecular dynamics simulations (e.g., using GROMACS) further predict solvation effects on reaction kinetics .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. XRD results)?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., ring puckering) or solvent-induced conformational changes. Variable-temperature NMR (VT-NMR) can detect fluxional behavior by observing coalescence of split signals. Compare with solid-state NMR or XRD data to distinguish static vs. dynamic disorder. For ambiguous cases, synthesize isotopically labeled analogs (e.g., 13C-enriched) to enhance signal resolution .

Q. How can impurities from synthetic intermediates be quantified and controlled during scale-up?

  • Methodological Answer : Use LC-MS/MS or GC-FID to profile impurities (e.g., unreacted azabicyclo precursors or diastereomeric byproducts). Quantify limits of detection (LOD) and quantification (LOQ) via calibration curves. Reaction optimization (e.g., DoE for temperature, catalyst loading) minimizes side products. For regulatory compliance, follow ICH Q3A guidelines for reporting impurities ≥0.10% .

Experimental Design & Validation

Q. What in vitro assays are suitable for evaluating this compound’s biological activity while avoiding racemization?

  • Methodological Answer : Use low-temperature (4°C) cell culture assays with short incubation times (<24 hrs) to prevent racemization. Validate enantiomeric integrity post-assay via chiral HPLC. For enzyme inhibition studies, employ stopped-flow kinetics to capture rapid interactions before degradation occurs .

Q. How can isotopic labeling (e.g., 2H, 15N) improve mechanistic studies of this compound’s metabolic pathways?

  • Methodological Answer : Introduce 15N at the azabicyclo amine group via reductive amination with 15NH4Cl. Use 2H-labeling at non-labile positions (e.g., bridgehead carbons) for tracking using mass spectrometry. Stable isotope tracing in hepatocyte models identifies phase I/II metabolites (e.g., glucuronidation sites) without interference from natural abundance isotopes .

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